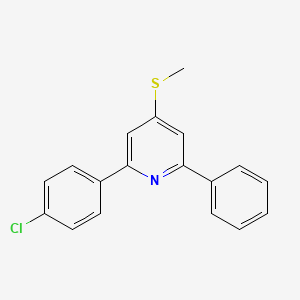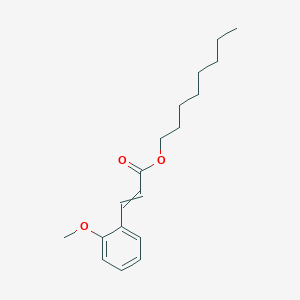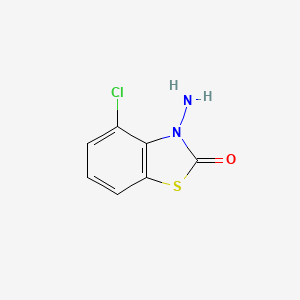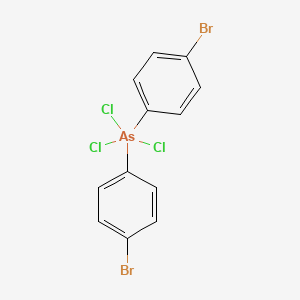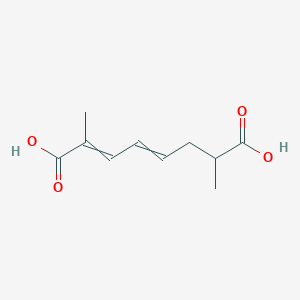
2,7-Dimethylocta-2,4-dienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethylocta-2,4-dienedioic acid is an organic compound that belongs to the class of medium-chain fatty acids. It is characterized by its aliphatic tail containing eight carbon atoms and two double bonds at the 2nd and 4th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylocta-2,4-dienedioic acid can be achieved through several methods. One efficient synthetic route involves the use of furan as a starting material. The process includes a rhodium-carbenoid-induced furan-ring-unravelling reaction, followed by an unusual NaBH4/CeCl3·7H2O reduction, Wittig-Horner olefination, and diester hydrolysis .
Industrial Production Methods
The use of readily available reagents and standard reaction conditions makes it feasible for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dimethylocta-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: The double bonds in the compound allow for substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogens and other electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
2,7-Dimethylocta-2,4-dienedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,7-Dimethylocta-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound’s double bonds and carboxylic acid groups allow it to participate in various biochemical reactions. It can act as a ligand for certain enzymes and receptors, influencing cellular processes and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dimethyl-2,4-octadienedioic acid: A closely related compound with similar structural features.
Medium-chain fatty acids: Compounds with aliphatic tails containing 4 to 12 carbon atoms
Uniqueness
2,7-Dimethylocta-2,4-dienedioic acid is unique due to its specific arrangement of double bonds and carboxylic acid groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
112250-63-2 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2,7-dimethylocta-2,4-dienedioic acid |
InChI |
InChI=1S/C10H14O4/c1-7(9(11)12)5-3-4-6-8(2)10(13)14/h3-5,8H,6H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
ZBXYMKUZCWCGPC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=CC=C(C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


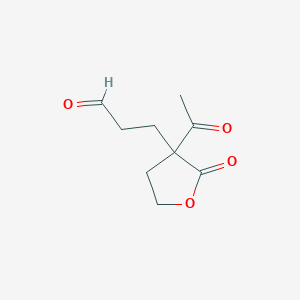
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
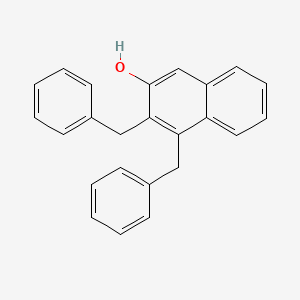

![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
